REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[S:7]([OH:17])(=[O:16])([C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)=[O:8].[N:18]([O-])=O.[Na+].[ClH:22]>O>[Cl-:22].[S:7]([C:9]1[CH:10]=[CH:11][C:12]([N+:15]#[N:18])=[CH:13][CH:14]=1)([OH:17])(=[O:16])=[O:8] |f:0.1.2,4.5,8.9|
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature in the range of 0° to 5° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].S(=O)(=O)(O)C1=CC=C(C=C1)[N+]#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |